3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
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Overview
Description
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
There are numerous methods reported for the synthesis of substituted piperazines . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of piperazines is characterized by a six-membered ring with two nitrogen atoms at opposite positions . This structure is versatile and enables diverse applications, including drug discovery, material synthesis, and biological studies.
Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions due to the presence of nitrogen atoms in the ring . For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Physical and Chemical Properties Analysis
Piperazines are weak bases, with a pKb of 11.5 . They are versatile materials used in scientific research.
Scientific Research Applications
1. Dopamine Receptor Affinities and Agonist Efficacy
A study by Enguehard-Gueiffier et al. (2006) explored derivatives of pyridazines with affinities for D4 dopamine receptors. The 2-methoxyphenyl substituted 2-piperazinylmethylimidazopyridine displayed significant agonist efficacy, highlighting the potential of such compounds in neurological research.
2. Antimicrobial and Antimalarial Activities
Bhatt et al. (2016) synthesized sulfonamide and amide derivatives of piperazine with imidazo[1,2-b]pyridazine moiety. These compounds were characterized for their in vitro antimicrobial activity against various bacteria and for antifungal and antimalarial activities. This indicates the compound's potential in infectious disease research (Bhatt, Kant, & Singh, 2016).
3. Antidiabetic Drug Development
Bindu, Vijayalakshmi, and Manikandan (2019) reported the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as potential antidiabetic drugs. Their study evaluated these compounds for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, suggesting a significant role in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
4. Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) synthesized pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety, exhibiting strong antiarrhythmic and antihypertensive activities. This study demonstrates the compound's utility in cardiovascular research (Malawska, Kulig, & Filipek, 2002).
5. Anticonvulsant Drug Properties
Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds with pyridazine derivatives. Their findings suggest these compounds' potential in epilepsy treatment research (Georges, Vercauteren, Evrard, & Durant, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-28-16-5-4-6-17(15-16)29(26,27)25-13-11-24(12-14-25)20-9-8-19(22-23-20)18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGJIBWHFRTYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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